[Gly8,Glu22]GLP-1(7,37)-NH2 is a synthetic analog of glucagon-like peptide-1, a hormone involved in glucose metabolism and insulin secretion. This compound is designed to enhance the biological activity and stability of the native glucagon-like peptide-1 by modifying specific amino acid residues. The modification at positions 8 and 22 introduces a glycine and glutamic acid residue, respectively, which are believed to improve receptor binding and metabolic stability.
The compound is derived from the natural glucagon-like peptide-1 sequence, which plays a crucial role in glucose homeostasis. It has been synthesized through various methods including solid-phase peptide synthesis and fragment coupling techniques. Research indicates that this analog exhibits enhanced insulinotropic effects compared to its unmodified counterparts .
[Gly8,Glu22]GLP-1(7,37)-NH2 belongs to the class of peptide hormones known as incretins. These hormones are characterized by their ability to stimulate insulin secretion in response to food intake. The specific modifications in this analog classify it as a glucagon-like peptide-1 receptor agonist, which is significant for therapeutic applications in diabetes management.
The synthesis of [Gly8,Glu22]GLP-1(7,37)-NH2 typically employs solid-phase peptide synthesis (SPPS) combined with fragment coupling strategies. This approach allows for the assembly of the peptide chain in a stepwise manner while ensuring high purity levels.
The molecular structure of [Gly8,Glu22]GLP-1(7,37)-NH2 consists of a sequence of amino acids that form a helical structure, crucial for its biological function. The modifications at positions 8 (glycine) and 22 (glutamic acid) are strategically placed to enhance receptor interaction.
The molecular formula can be represented as C₁₉H₂₉N₅O₄S, with a molecular weight of approximately 405.52 g/mol. The structural integrity is vital for maintaining its biological activity, particularly in receptor binding and signaling pathways.
The primary chemical reactions involving [Gly8,Glu22]GLP-1(7,37)-NH2 include:
The introduction of glycine at position 8 enhances flexibility, while glutamic acid at position 22 may stabilize interactions with the receptor due to its charge properties.
[Gly8,Glu22]GLP-1(7,37)-NH2 functions primarily by activating glucagon-like peptide-1 receptors on target cells:
Studies show that this analog exhibits potent insulinotropic effects with an IC50 value comparable to native GLP-1, indicating strong receptor affinity .
[Gly8,Glu22]GLP-1(7,37)-NH2 is typically presented as a white to off-white powder when lyophilized. It is soluble in water and exhibits stability under physiological conditions.
Relevant analyses indicate that modifications do not significantly alter its solubility or stability compared to native GLP-1 .
[Gly8,Glu22]GLP-1(7,37)-NH2 has significant implications in diabetes research and treatment:
The design of [Gly⁸,Glu²²]Glucagon-Like Peptide-1(7-37)-NH₂ centers on mitigating the inherent metabolic instability of native Glucagon-Like Peptide-1 (7-37), which undergoes rapid degradation by dipeptidyl peptidase-IV within minutes. This enzyme cleaves the Ala⁸-Glu⁹ peptide bond, producing the inactive metabolite Glucagon-Like Peptide-1(9-36)NH₂. Substitution of alanine at position 8 with glycine ([Gly⁸]) eliminates the recognition motif for dipeptidyl peptidase-IV, as glycine lacks the methyl side chain required for efficient enzyme binding. This modification extends the peptide’s half-life from <2 minutes to >60 minutes in plasma, while preserving >90% of native Glucagon-Like Peptide-1 receptor binding affinity (IC₅₀: 0.26 nM vs. 0.30 nM for native Glucagon-Like Peptide-1) [1] [2].
The Glu²² substitution introduces a negatively charged glutamic acid residue within the central helical domain (residues 13-30) of Glucagon-Like Peptide-1. This serves a dual purpose: (1) replacing the native glutamine at position 22 reduces local hydrophobicity, potentially limiting non-specific protease access; and (2) provides a carboxylate group for site-specific lactam cyclization. Importantly, position 22 resides within a region not directly involved in Glucagon-Like Peptide-1 receptor engagement, minimizing disruption of receptor binding or activation. Functional assays confirm that [Glu²²] substitution alone maintains picomolar agonist potency (EC₅₀: 1.2 ± 0.3 nM vs. 0.8 ± 0.2 nM for native Glucagon-Like Peptide-1) [1] [5].
Table 1: Metabolic Stability Impact of Residue Substitutions
Position | Native Residue | Substituted Residue | Effect on DPP-IV Susceptibility | Receptor Affinity (IC₅₀ nM) |
---|---|---|---|---|
8 | Alanine | Glycine | Abolished | 0.26 [1] |
8 | Alanine | α-Aminoisobutyric Acid | Abolished | 0.15 [2] |
22 | Glutamine | Glutamic Acid | Unchanged | 0.30 [1] |
The incorporation of glutamic acid at position 22 enables covalent lactamization with lysine residues at i+4 or i+5 positions (e.g., Lys²⁶ or Lys²⁷), creating 23- or 22-membered cyclic structures that conformationally restrain the central α-helix. This helix-stabilizing strategy directly combats the structural flexibility that contributes to proteolytic susceptibility. Molecular modeling indicates that the c[Glu²²-Lys²⁶] lactam bridge optimally stabilizes residues 22-26, a region targeted by neutral endopeptidase 24.11 (cleaving Ser¹⁸-Tyr¹⁹ and Tyr¹⁹-Leu²⁰ bonds) [1] [4].
Synthesis involves solid-phase peptide assembly using Emoc chemistry, with orthogonal protection of glutamic acid (γ-alloc) and lysine (ε-ivDde) side chains. Following backbone assembly, selective deprotection and activation with benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate facilitate intramolecular amide bond formation. The resulting [Gly⁸,c[Glu²²-Lys²⁶]]Glucagon-Like Peptide-1(7-37)-NH₂ exhibits enhanced helicity (65% vs. 45% in native Glucagon-Like Peptide-1 by circular dichroism) and 10-fold greater resistance to neutral endopeptidase 24.11 degradation [1]. Crucially, this constraint preserves full agonist efficacy, with receptor binding affinity (IC₅₀: 0.28 nM) and cyclic adenosine monophosphate stimulation (EC₅₀: 0.5 nM) matching native Glucagon-Like Peptide-1 [1] [5].
Table 2: Pharmacological Properties of Lactam-Bridged Glucagon-Like Peptide-1 Analogs
Lactam Bridge | Receptor Affinity (IC₅₀ nM) | cAMP EC₅₀ (nM) | Plasma Half-life (min) |
---|---|---|---|
c[Glu¹⁸-Lys²²] | 2.4 | 3.1 | 35 |
c[Glu²²-Lys²⁶] | 0.28 | 0.5 | 78 |
c[Glu²³-Lys²⁷] | 0.31 | 0.7 | 82 |
Native Glucagon-Like Peptide-1 | 0.30 | 0.8 | <2 |
Data derived from rat plasma stability assays and receptor binding studies in β-cell membranes [1]
The peptide backbone of [Gly⁸,Glu²²]Glucagon-Like Peptide-1(7-37)-NH₂ retains the native 31-residue length but incorporates strategic modifications beyond positions 8 and 22. The C-terminal amidation (-NH₂ instead of free carboxylate) mimics the predominant physiological form (Glucagon-Like Peptide-1(7-36)NH₂), enhancing receptor affinity by strengthening electrostatic interactions with Glucagon-Like Peptide-1 receptor extracellular domain residues Arg³¹⁰ and Glu¹₂⁸ [5] [9]. This modification increases metabolic stability against carboxypeptidases, which target free C-termini.
Although not present in the core structure, studies on related analogs demonstrate that α-aminoisobutyric acid substitution at position 22 ([Aib²²]) synergizes with [Gly⁸] and lactam constraints. α-Aminoisobutyric acid, a helix-promoting non-proteogenic amino acid, stabilizes the central α-helix through its restricted φ/ψ angles and reduced conformational entropy. When combined with c[Glu²²-Lys²⁶] in [Gly⁸,Aib²²,c[Glu²²-Lys²⁶]]Glucagon-Like Peptide-1(7-37)-NH₂, helicity increases to 78%, and plasma stability exceeds 120 minutes [1].
C-terminal extensions enable further pharmacokinetic optimization. Chemoselective PEGylation at cysteine residues introduced near the C-terminus (e.g., Cys³⁷) creates steric hindrance against renal filtration and protease access. For example, [Gly⁸,Aib²²]Glucagon-Like Peptide-1(7-37)-Cys³⁷-(PEG₁₂₋₄₀K)-Ala-NH₂ exhibits sustained in vivo activity in primates, reducing blood glucose for >48 hours post-dose. The PEG moiety shields the peptide core without impeding receptor engagement, as the C-terminus primarily mediates initial N-terminal domain docking rather than activation [1] [8]. Similar strategies underpin dulaglutide, where Glucagon-Like Peptide-1 is fused to an immunoglobulin G4 fragment via C-terminal linkage [8].
The molecular architecture of [Gly⁸,Glu²²]Glucagon-Like Peptide-1(7-37)-NH₂ thus integrates discrete stability-enhancing elements: DPP-IV evasion (Gly⁸), lactam cyclization capacity (Glu²²), C-terminal stabilization (-NH₂), and compatibility with helix-promoting (α-aminoisobutyric acid) or steric-hindrance (PEG) modifications. This rational design paradigm balances metabolic resilience with uncompromised receptor pharmacology [1] [5] [8].
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3